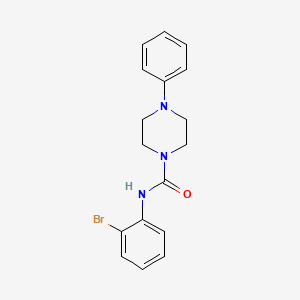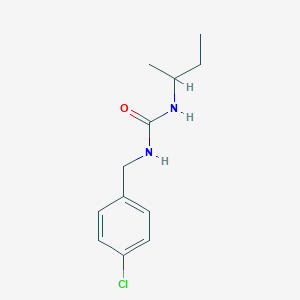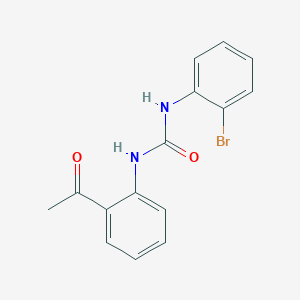![molecular formula C14H21ClN2O B4286367 N-(sec-butyl)-N'-[1-(4-chlorophenyl)propyl]urea](/img/structure/B4286367.png)
N-(sec-butyl)-N'-[1-(4-chlorophenyl)propyl]urea
Descripción general
Descripción
N-(sec-butyl)-N'-[1-(4-chlorophenyl)propyl]urea, also known as BU-224, is a novel selective antagonist of the kappa opioid receptor (KOR). It has been extensively studied for its potential therapeutic applications in treating various diseases, including pain, depression, anxiety, and drug addiction.
Mecanismo De Acción
N-(sec-butyl)-N'-[1-(4-chlorophenyl)propyl]urea is a selective antagonist of the KOR, which is a G protein-coupled receptor that is widely distributed in the central and peripheral nervous systems. Activation of the KOR has been shown to produce dysphoria, aversion, and analgesia, and is involved in the regulation of stress, anxiety, and addiction. N-(sec-butyl)-N'-[1-(4-chlorophenyl)propyl]urea binds to the KOR with high affinity and blocks its activation by endogenous opioids, such as dynorphin, and exogenous opioids, such as morphine.
Biochemical and Physiological Effects:
N-(sec-butyl)-N'-[1-(4-chlorophenyl)propyl]urea has been shown to produce analgesic, antidepressant, and anxiolytic effects in animal models. It has also been shown to reduce drug-seeking behavior in animal models of addiction. N-(sec-butyl)-N'-[1-(4-chlorophenyl)propyl]urea does not produce the side effects associated with traditional opioid analgesics, such as respiratory depression, sedation, and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(sec-butyl)-N'-[1-(4-chlorophenyl)propyl]urea has several advantages for lab experiments. It is highly selective for the KOR and does not bind to other opioid receptors, which reduces the risk of off-target effects. N-(sec-butyl)-N'-[1-(4-chlorophenyl)propyl]urea is also stable and can be easily synthesized and purified. However, N-(sec-butyl)-N'-[1-(4-chlorophenyl)propyl]urea has some limitations for lab experiments. It has low solubility in aqueous solutions, which can limit its use in certain assays. N-(sec-butyl)-N'-[1-(4-chlorophenyl)propyl]urea also has a relatively short half-life, which can limit its effectiveness in some experiments.
Direcciones Futuras
There are several future directions for the study of N-(sec-butyl)-N'-[1-(4-chlorophenyl)propyl]urea. One direction is to investigate its potential therapeutic applications in humans, particularly in treating pain, depression, anxiety, and addiction. Another direction is to explore its mechanism of action in more detail, including its interactions with other opioid receptors and neurotransmitter systems. Additionally, future studies could focus on developing more potent and selective KOR antagonists based on the structure of N-(sec-butyl)-N'-[1-(4-chlorophenyl)propyl]urea.
Aplicaciones Científicas De Investigación
N-(sec-butyl)-N'-[1-(4-chlorophenyl)propyl]urea has been extensively studied for its potential therapeutic applications in treating various diseases. It has been shown to have analgesic effects in animal models of pain, including neuropathic pain, inflammatory pain, and cancer pain. N-(sec-butyl)-N'-[1-(4-chlorophenyl)propyl]urea has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety. Additionally, N-(sec-butyl)-N'-[1-(4-chlorophenyl)propyl]urea has been studied for its potential use in treating drug addiction, particularly opioid addiction.
Propiedades
IUPAC Name |
1-butan-2-yl-3-[1-(4-chlorophenyl)propyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O/c1-4-10(3)16-14(18)17-13(5-2)11-6-8-12(15)9-7-11/h6-10,13H,4-5H2,1-3H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVNQZUVRUOYMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)NC(CC)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butan-2-yl-3-[1-(4-chlorophenyl)propyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl 4-[({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonyl)amino]benzoate](/img/structure/B4286312.png)
![methyl 4-{[(6-methyl-3,4-dihydro-1(2H)-quinolinyl)carbonyl]amino}benzoate](/img/structure/B4286319.png)
![methyl 4-({[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4286325.png)

![N-(sec-butyl)-N'-[1-(1-naphthyl)ethyl]urea](/img/structure/B4286358.png)
![N-(sec-butyl)-N'-[1-(4-fluorophenyl)ethyl]urea](/img/structure/B4286366.png)
![N-cyclohexyl-5-(1-{[(2-ethyl-5-pyrimidinyl)methyl]amino}ethyl)-N,4-dimethyl-2-pyrimidinamine](/img/structure/B4286369.png)

![N-(2-bromophenyl)-N'-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]urea](/img/structure/B4286380.png)
![N-(2-bromophenyl)-4-[(4-isobutylphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B4286385.png)
![methyl 4-[({[4-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonyl)amino]benzoate](/img/structure/B4286393.png)
![3-[({[4-(methoxycarbonyl)phenyl]amino}carbonyl)amino]benzoic acid](/img/structure/B4286395.png)